

Atropine Response Test in Canine Cardiovascular Research: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Atropine hydrochloride	
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These application notes provide a detailed overview and protocol for conducting the Atropine Response Test (ART) in canine models for cardiovascular research. This test is a critical diagnostic and research tool for assessing autonomic tone and investigating the mechanisms of bradyarrhythmias.

Introduction

The Atropine Response Test (ART) is a pharmacological challenge used to evaluate the influence of the parasympathetic nervous system on the canine heart.[1][2] Atropine, a competitive antagonist of muscarinic acetylcholine receptors, blocks the effects of the vagus nerve on the sinoatrial (SA) and atrioventricular (AV) nodes.[3][4][5] The resulting changes in heart rate and rhythm help differentiate between bradycardia caused by high vagal tone and that resulting from intrinsic cardiac conduction system disease, such as sick sinus syndrome.[2] [6][7]

Mechanism of Action

Atropine non-selectively blocks muscarinic acetylcholine receptors (M1, M2, M3, M4).[8] In the heart, the M2 receptors are predominant.[5][9] Vagal stimulation releases acetylcholine (ACh), which binds to these M2 receptors on the SA and AV nodes. This binding has two primary

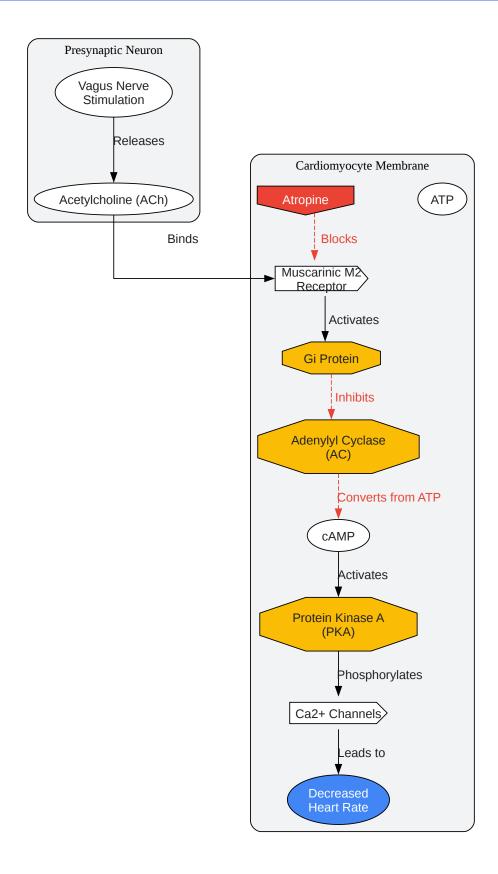


inhibitory effects: it opens G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and it inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[10] Both actions decrease the firing rate of the SA node and slow conduction through the AV node, resulting in a lower heart rate.[5][10]

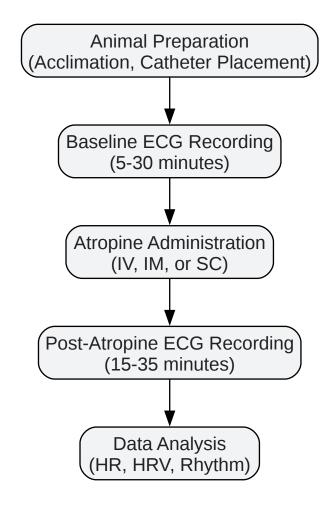
Atropine competitively blocks the binding of ACh to M2 receptors, thereby preventing these inhibitory effects and allowing for an increase in heart rate and AV conduction velocity.[3][4]

Signaling Pathway of Atropine's Muscarinic Antagonism in Cardiomyocytes









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